Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol

Lipophilicity Membrane Permeability Hydrogen Bond Donor

1-(2,4,5-Trimethoxyphenyl)-1,2-diacetoxypropane, also named 1-(2,4,5-trimethoxyphenyl)propane-1,2-diyl diacetate, is a naturally occurring phenylpropanoid derivative isolated from the fruits of Piper clusii (Piperaceae). It belongs to the class of benzyloxycarbonyl compounds and is characterized by a 2,4,5-trimethoxyphenyl ring linked to a propane backbone bearing diacetate esters at the 1- and 2-positions.

Molecular Formula C16H26O9
Molecular Weight 362.37 g/mol
CAS No. 146830-07-1
Cat. No. B12552501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
CAS146830-07-1
Molecular FormulaC16H26O9
Molecular Weight362.37 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4)
InChIKeyFAHKBXQYLBQSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trimethoxyphenyl)-1,2-diacetoxypropane (CAS 146830-07-1): A Natural Phenylpropanoid Diacetate from Piper Species


1-(2,4,5-Trimethoxyphenyl)-1,2-diacetoxypropane, also named 1-(2,4,5-trimethoxyphenyl)propane-1,2-diyl diacetate, is a naturally occurring phenylpropanoid derivative isolated from the fruits of Piper clusii (Piperaceae) [1]. It belongs to the class of benzyloxycarbonyl compounds and is characterized by a 2,4,5-trimethoxyphenyl ring linked to a propane backbone bearing diacetate esters at the 1- and 2-positions [2]. The compound was co-isolated alongside its partially acetylated analog (monoacetate) and the free diol, establishing a natural acetylation series within this structural chemotype [1].

Why Procurement of CAS 146830-07-1 Cannot Be Substituted by the Free Diol (CAS 146830-05-9) or Related Analogs


The free diol 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane (CAS 146830-05-9) and the monoacetate are the closest structural analogs, yet they exhibit markedly different physicochemical properties that preclude simple interchangeability. The diacetate (MW 326.34 g/mol) possesses zero hydrogen bond donors versus two for the free diol (MW 242.27 g/mol), fundamentally altering lipophilicity, membrane permeability, and metabolic liability [1]. As a naturally co-occurring derivative in Piper clusii, the diacetate serves as a distinct chemotaxonomic marker that cannot be mimicked by the diol, and its acetate esters provide orthogonal synthetic handles for further derivatization or deprotection studies [2]. Procurement of the exact diacetate is thus essential for any research that requires the authentic natural product, precise lipophilic profiling, or a protected synthon for downstream chemistry.

Quantitative Differentiation Evidence for 1-(2,4,5-Trimethoxyphenyl)-1,2-diacetoxypropane Against Closest Analogs


Hydrogen Bond Donor Count and Lipophilicity Advantage Over the Free Diol

The diacetate derivative possesses zero hydrogen bond donors (HBD = 0), whereas the free diol (CAS 146830-05-9) has two hydrogen bond donors (HBD = 2) [1]. This difference translates to an estimated cLogP increase of approximately 1.5–2.0 log units for the diacetate compared to the diol, based on standard fragment-based calculations for acetate esterification of vicinal diols [2]. Reduced HBD count is a well-established parameter correlating with enhanced passive membrane permeability and reduced metabolic glucuronidation, making the diacetate a superior candidate for cell-based assays and prodrug design where the free diol would be rapidly conjugated.

Lipophilicity Membrane Permeability Hydrogen Bond Donor

Chromatographic Retention Time Differentiation in Natural Product Profiling

In the original isolation study, the three phenylpropanoids—free diol, monoacetate, and diacetate—were separated by chromatography from the same Piper clusii extract, demonstrating distinct retention indices due to progressive acetylation [1]. The diacetate elutes significantly later than the free diol under standard reversed-phase conditions, with an estimated Δ retention time of >5 minutes on a typical C18 HPLC gradient (30–100% acetonitrile over 30 min), based on the increase in hydrophobicity from the two additional acetyl groups. This chromatographic resolution is essential for unambiguous authentication of the natural product chemotype in Piper species extracts.

Chemotaxonomy GC-MS LC-MS Natural Product Authentication

NMR Spectroscopic Fingerprint: Distinct Acetyl Methyl Resonances as a Definitive Identity Check

The 1H NMR spectrum of 1-(2,4,5-trimethoxyphenyl)-1,2-diacetoxypropane features two distinct acetyl methyl singlets (δ ~2.0–2.1 ppm, each integrating for 3H) corresponding to the non-equivalent acetate esters at C-1 and C-2 positions [1]. By contrast, the monoacetate exhibits only one acetyl methyl singlet, and the free diol has none. This spectral signature provides an unambiguous, quantitative identity confirmation that no analog can replicate. SpectraBase has deposited the full NMR spectrum for this compound (SpectraBase Compound ID: 9RZaXs5GlmP) [2].

NMR Spectroscopy Structural Elucidation Quality Control

Optimal Application Scenarios for 1-(2,4,5-Trimethoxyphenyl)-1,2-diacetoxypropane (CAS 146830-07-1) Based on Differential Evidence


Natural Product Reference Standard for Piper clusii Chemotype Authentication

As the most retained and uniquely diacetylated phenylpropanoid in Piper clusii extracts, this compound serves as a definitive chemotaxonomic marker for species authentication and quality control of Piper-derived botanicals [1]. Its distinct two-acetyl NMR signature and GC-MS/LC-MS retention time enable unambiguous confirmation of plant material identity, which is essential for natural product libraries, dietary supplement standardization, and pharmacognosy research [1].

Prodrug Design and Lipophilicity Optimization Studies

With zero hydrogen bond donors (HBD = 0) compared to two for the free diol, the diacetate provides a measurable lipophilicity advantage (estimated ΔcLogP ~1.5–2.0) that is directly relevant to prodrug strategies aiming to enhance membrane permeability [1]. Researchers seeking a passive-permeability-enhanced version of the 2,4,5-trimethoxyphenyl pharmacophore can use this compound as a benchmark for in vitro permeability assays (e.g., PAMPA or Caco-2) versus the free diol [2].

Protected Synthetic Intermediate for Controlled Derivatization

The diacetate functions as a protected 1,2-diol synthon, enabling selective deprotection under mild basic conditions to regenerate the free diol or partial hydrolysis to the monoacetate [1]. This makes the compound a versatile building block for medicinal chemistry programs exploring structure-activity relationships (SAR) around the 2,4,5-trimethoxyphenyl scaffold, where staged exposure of hydroxyl groups is required for sequential functionalization [1].

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